molecular formula C9H6BrN3O B1528485 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1486150-47-3

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1528485
CAS No.: 1486150-47-3
M. Wt: 252.07 g/mol
InChI Key: GMXIKMGMJOCJJX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound characterized by its bromophenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: The compound can be synthesized through a multistep process starting with the reaction of 2-bromobenzaldehyde with hydrazine to form a hydrazone, followed by cyclization with a suitable azide source to form the triazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The bromophenyl group can undergo reduction reactions to form bromophenol derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromophenol.

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. The carbaldehyde group can undergo further chemical modifications, enhancing its biological activity.

Comparison with Similar Compounds

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromophenol

  • 1-(2-bromophenyl)-1H-1,2,3-triazole-4-ethanol

Uniqueness: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its bromophenyl group provides unique reactivity compared to other triazole derivatives.

Properties

IUPAC Name

1-(2-bromophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIKMGMJOCJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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